molecular formula C10H14N6O B12274502 9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-

9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-

Cat. No.: B12274502
M. Wt: 234.26 g/mol
InChI Key: FNAPPKKZZMLMRU-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]- is a complex organic compound with the molecular formula C10H14N6O. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a cyclization reaction, often using a diol precursor.

    Aminomethylation: The aminomethyl group is added through a substitution reaction, typically using formaldehyde and ammonia under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Formaldehyde and ammonia in basic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the purine or tetrahydrofuran rings.

Scientific Research Applications

9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of certain enzymes.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]- involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This mechanism is particularly relevant in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine derivative that is a fundamental component of nucleotides.

    Guanine: Another purine derivative found in nucleotides.

    Cytosine: A pyrimidine derivative that pairs with guanine in DNA.

Uniqueness

9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]- is unique due to its specific structure, which includes both a purine ring and a tetrahydrofuran ring. This dual-ring structure imparts unique chemical properties and potential biological activities that are not found in simpler purine derivatives like adenine and guanine.

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

9-[5-(aminomethyl)oxolan-2-yl]purin-6-amine

InChI

InChI=1S/C10H14N6O/c11-3-6-1-2-7(17-6)16-5-15-8-9(12)13-4-14-10(8)16/h4-7H,1-3,11H2,(H2,12,13,14)

InChI Key

FNAPPKKZZMLMRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CN)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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